2,2-Diphenyl-1,3-benzodioxole

Solid-state handling Formulation science Purification method selection

2,2-Diphenyl-1,3-benzodioxole is a 2,2-diaryl-substituted 1,3-benzodioxole heterocycle with molecular formula C₁₉H₁₄O₂ and molecular weight 274.31 g·mol⁻¹. Unlike its 2,2-dialkyl congeners (e.g., 2,2-dimethyl-1,3-benzodioxole, which is a liquid with melting point 3 °C and boiling point 182 °C), the diphenyl analogue is a crystalline solid at ambient temperature with a predicted boiling point of 400.7 °C at 760 mmHg and density 1.206 g·cm⁻³, conferring markedly different handling, storage, and formulation properties.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
CAS No. 4436-20-8
Cat. No. B8658578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-1,3-benzodioxole
CAS4436-20-8
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)C4=CC=CC=C4
InChIInChI=1S/C19H14O2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H
InChIKeyLSFCRUQHQDBWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenyl-1,3-benzodioxole (CAS 4436-20-8): Core Identity and Procurement-Relevant Profile


2,2-Diphenyl-1,3-benzodioxole is a 2,2-diaryl-substituted 1,3-benzodioxole heterocycle with molecular formula C₁₉H₁₄O₂ and molecular weight 274.31 g·mol⁻¹ . Unlike its 2,2-dialkyl congeners (e.g., 2,2-dimethyl-1,3-benzodioxole, which is a liquid with melting point 3 °C and boiling point 182 °C), the diphenyl analogue is a crystalline solid at ambient temperature with a predicted boiling point of 400.7 °C at 760 mmHg and density 1.206 g·cm⁻³, conferring markedly different handling, storage, and formulation properties . The compound is commercially available at standard purity ≥98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2,2-Diphenyl-1,3-benzodioxole Cannot Be Replaced by Generic 2,2-Dialkyl-1,3-Benzodioxoles for Critical Applications


The 2,2-diaryl substitution pattern in 2,2-diphenyl-1,3-benzodioxole confers three non-interchangeable properties that generic 2,2-dialkyl analogs lack: (i) a crystalline solid-state form versus the liquid state of 2,2-dimethyl-1,3-benzodioxole, directly impacting formulation, purification, and long-term storage ; (ii) a distinct synthetic entry barrier—microwave-assisted acid-catalyzed condensation from catechol and benzophenone fails entirely for diaryl ketones, while this same method delivers 70–95% yields for alkyl and alkyl-aryl ketones, meaning the diphenyl compound requires dedicated synthetic routes such as adapted Vilsmeier conditions [1]; and (iii) a unique combination of high aromatic heavy atom count (18 of 21 heavy atoms) and a consensus Log P of 4.25 that confers both high GI absorption and blood-brain barrier permeability, a profile not replicated by lower-molecular-weight benzodioxole analogs [2]. These physicochemical, synthetic, and pharmacokinetic divergences mean that substituting a 2,2-dialkyl analog into a protocol optimized for the diphenyl derivative will predictably fail.

Quantitative Differentiation Evidence: 2,2-Diphenyl-1,3-benzodioxole vs. Closest Analogs and Alternatives


Physical State Divergence: Crystalline Solid vs. Room-Temperature Liquid for the 2,2-Dimethyl Analog

2,2-Diphenyl-1,3-benzodioxole (MW 274.31, density 1.206 g·cm⁻³, boiling point 400.7 °C at 760 mmHg) is a crystalline solid at ambient temperature . In contrast, its closest structural analog 2,2-dimethyl-1,3-benzodioxole (MW 150.18, density 1.06 g·cm⁻³) is a liquid with a melting point of 3 °C and boiling point of only 182 °C . This 179 °C boiling point differential and the solid-to-liquid physical state transition mean the diphenyl compound can be purified by recrystallization, handled as a weighable solid, and stored without cold-chain requirements, whereas the dimethyl analog requires liquid-handling infrastructure and exhibits significantly higher volatility (vapor pressure 0.89 mmHg at 25 °C) .

Solid-state handling Formulation science Purification method selection

Synthetic Route Exclusivity: Microwave Method Fails for Diaryl Ketones; Vilsmeier Conditions Deliver Quantitative Yield

A systematic study of microwave-assisted 1,3-benzodioxole synthesis from catechol and carbonyl compounds (72 reactions across three catalysts and three solvents) demonstrated that 2,2-diphenyl-1,3-benzodioxole could not be prepared from benzophenone and catechol, whereas aliphatic ketones, aromatic-aliphatic ketones, and aromatic aldehydes gave good-to-excellent isolated yields (70–95%) under identical conditions [1]. A separate protocol using adapted Vilsmeier conditions achieves a one-step synthesis of the title compound in quantitative yield [2]. This synthetic dichotomy means procurement of the diphenyl compound cannot rely on generic benzodioxole synthetic protocols and must source material from suppliers using appropriate synthetic routes.

Synthetic methodology Process chemistry Catechol protection

Catechol Protection Superiority for Siderophore Vector Synthesis: Organic Solubility and TFA-Deprotection Compatibility

In the synthesis of catechol-containing siderophore vectors for antibiotic Trojan horse strategies, the 2,2-diphenyl-benzo[1,3]dioxole moiety serves as a protected catechol precursor with dramatically improved organic solubility compared to unprotected catechol, which is poorly soluble in organic media [1]. The 2,2-diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester reacts with amine-functionalized scaffolds to generate chelators, and the catechol functions are subsequently deprotected cleanly at the end of the synthesis with trifluoroacetic acid (TFA) [1]. The resulting catechol compounds were shown to promote iron uptake in both Escherichia coli and Pseudomonas aeruginosa, validating that the protection-deprotection cycle does not compromise biological function [1]. By contrast, the 2,2-dimethyl-1,3-benzodioxole protecting group, while used for catechol protection in other contexts, has not been validated in siderophore conjugate synthesis with demonstrated bacterial iron-uptake activity.

Catechol protection Siderophore conjugates Antibiotic Trojan horse

Lead Candidate Status in MAGE-A Targeting for NSCLC: Superior Binding Affinity Among 14 Phytocompound Competitors

In a virtual screening and QSAR study of 14 Moringa oleifera phytocompounds against MAGE-A proteins implicated in non-small cell lung cancer (NSCLC), 2,2-diphenyl-1,3-benzodioxole was stipulated as the lead candidate, exhibiting the highest binding energy to MAGE-A and superior binding interaction with branched-chain amino acids compared with all 13 other screened compounds, which included hexadecanoic acid, cis-vaccenic acid, palmitoyl chloride, and various heterocyclic and aliphatic natural products [1]. The compound passed all Lipinski drug-likeness filters with Consensus Log P = 4.25, zero H-bond donors, 2 H-bond acceptors, molar refractivity 81.36, and was predicted to have high GI absorption, blood-brain barrier permeability, and P-glycoprotein substrate activity [1]. In contrast, cis-vaccenic acid (the second-best binding candidate) displayed fatal toxicity (LD₅₀ ≤ 50 mg/kg, Class II), whereas 2,2-diphenyl-1,3-benzodioxole was classified as Class IV toxicity (LD₅₀ = 720 mg/kg, harmful if swallowed) with no predicted hepatotoxicity [1]. Molecular dynamics simulations over 300 ns confirmed the stability of the 2,2-diphenyl-1,3-benzodioxole–MAGE-A complex, with RMSD values indicating stable ligand-protein accommodation [1].

Virtual screening Molecular docking Non-small cell lung cancer MAGE-A immunotarget

CB1 Cannabinoid Receptor Antagonist Scaffold: 2,2-Diphenyl Substitution as a Structural Determinant for Patent-Protected Biological Activity

In the Hoffmann-La Roche patent series on benzodioxole-derived CB1 cannabinoid receptor antagonists for obesity treatment, the 2,2-diphenyl substitution on the benzodioxole core is a conserved structural element across the claimed compound library, including 1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine and numerous sulfonamide derivatives [1][2]. The 2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl chloride intermediate (3.36 g, 9 mmol scale) is synthesized and elaborated via reaction with amines (e.g., piperidine, 1.33 mL, 13.5 mmol) in dichloromethane (135 mL) with ethyldiisopropylamine, demonstrating scalable multi-gram synthetic tractability for this specific substitution pattern [1]. While the patent discloses a range of substituents on the 5-position, the 2,2-diphenyl motif on the dioxole ring is invariant in the exemplified active compounds, strongly suggesting it is a pharmacophoric requirement for CB1 antagonism within this chemotype. In contrast, simpler 2,2-dialkyl benzodioxole derivatives do not appear in the CB1 antagonist patent literature at comparable potency.

CB1 receptor antagonist Obesity therapeutics Medicinal chemistry Structure-activity relationship

Procurement-Driven Application Scenarios for 2,2-Diphenyl-1,3-benzodioxole Based on Verified Differentiation Evidence


Catechol-Protected Siderophore Vector Synthesis for Antibiotic Trojan Horse Conjugates

Research groups developing catechol-based siderophore mimics for Gram-negative bacterial iron-uptake targeting should procure 2,2-diphenyl-1,3-benzodioxole derivatives (specifically the 4-carboxylic acid pentafluorophenyl ester form) as the protected catechol precursor. The diphenyl-benzodioxole protecting group provides organic solvent solubility essential for multi-step conjugation chemistry, and clean TFA-mediated deprotection at the final step yields functional catechol chelators with demonstrated iron-uptake promotion in both Escherichia coli and Pseudomonas aeruginosa [1]. The alternative—using unprotected catechol—suffers from poor organic solubility that impedes synthesis, while 2,2-dialkyl benzodioxole protecting groups lack published validation in this specific biological context.

Hit-to-Lead Optimization Targeting MAGE-A in Non-Small Cell Lung Cancer Drug Discovery

Computational and medicinal chemistry teams pursuing MAGE-A as an immunotherapeutic target for NSCLC should source high-purity (≥98%) 2,2-diphenyl-1,3-benzodioxole as the lead scaffold. Among 14 Moringa oleifera-derived phytocompounds screened by virtual docking and 300 ns MD simulations, this compound demonstrated the highest binding energy to MAGE-A, superior interaction with branched-chain amino acids in the binding pocket, and a predicted toxicity profile (LD₅₀ 720 mg/kg, Class IV, no hepatotoxicity) that is 15-fold safer than the next-best binding candidate cis-vaccenic acid (LD₅₀ 48 mg/kg, Class II) [2]. Procurement of this specific scaffold enables direct follow-up on a computationally validated lead without the confounding variables of scaffold hopping.

CB1 Cannabinoid Receptor Antagonist Library Synthesis for Metabolic Disorder Programs

Medicinal chemistry laboratories synthesizing CB1 receptor antagonist libraries for obesity and metabolic disorder indications should procure 2,2-diphenyl-1,3-benzodioxole-5-sulfonyl chloride or its penultimate 2,2-diphenyl-1,3-benzodioxole intermediate. The 2,2-diphenyl motif is a conserved pharmacophoric element in the Hoffmann-La Roche patented CB1 antagonist series, and the sulfonyl chloride derivative undergoes straightforward amination with diverse amines (e.g., piperidine, substituted piperidines) at multi-gram scale in dichloromethane with ethyldiisopropylamine [3]. Substituting a 2,2-dialkyl benzodioxole scaffold would deviate from the validated structure-activity landscape and forfeit the patent-precedented biological activity.

Solid-Form Formulation and Crystallization Process Development Requiring Non-Volatile Crystalline Intermediates

Process chemistry and formulation groups requiring a non-volatile, crystalline benzodioxole intermediate for solid-form development should select 2,2-diphenyl-1,3-benzodioxole over the liquid 2,2-dimethyl analog. With a boiling point 219 °C higher (400.7 °C vs. 182 °C), flash point 130 °C higher (199.4 °C vs. 69 °C), and a crystalline solid physical state at ambient temperature, the diphenyl compound eliminates the volatility and liquid-handling complications of the dimethyl analog . This is particularly critical for processes requiring precise gravimetric dispensing, recrystallization-based purification, or formulation into solid dosage forms where a low-melting liquid excipient is unacceptable.

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